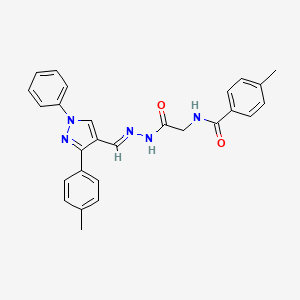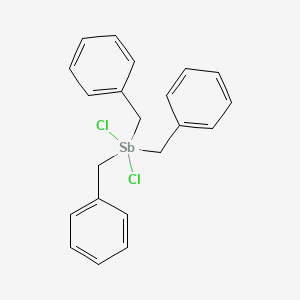
n-Hexylmercuric chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Hexylmercuric chloride: is an organomercury compound with the chemical formula C₆H₁₃ClHg. It is a derivative of mercury and is known for its unique properties and applications in various fields of science and industry. The compound is characterized by the presence of a hexyl group attached to a mercury atom, which is further bonded to a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: n-Hexylmercuric chloride can be synthesized through the reaction of hexylmagnesium bromide with mercuric chloride. The reaction typically involves the following steps:
- Preparation of hexylmagnesium bromide by reacting hexyl bromide with magnesium in anhydrous ether.
- Addition of mercuric chloride to the hexylmagnesium bromide solution at low temperatures.
- The mixture is then stirred and allowed to react, forming this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality during production.
Análisis De Reacciones Químicas
Types of Reactions: n-Hexylmercuric chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Reduction Reactions: The compound can be reduced to form hexylmercury, which can further undergo various transformations.
Oxidation Reactions: this compound can be oxidized to form mercuric oxide and other mercury-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium sulfide, potassium iodide, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed:
- Substitution reactions yield various organomercury compounds depending on the nucleophile used.
- Reduction reactions produce hexylmercury and other reduced mercury species.
- Oxidation reactions result in the formation of mercuric oxide and other oxidized mercury compounds.
Aplicaciones Científicas De Investigación
n-Hexylmercuric chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is conducted on its potential use in pharmaceuticals, especially in the development of mercury-based drugs.
Industry: this compound is used in the production of certain polymers and as a preservative in some industrial processes.
Mecanismo De Acción
The mechanism of action of n-hexylmercuric chloride involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. The compound forms strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is exploited in various applications, including its use as an antimicrobial agent.
Comparación Con Compuestos Similares
Methylmercury chloride: Known for its high toxicity and environmental impact.
Ethylmercury chloride: Used in vaccines as a preservative.
Phenylmercuric chloride: Employed as a fungicide and antiseptic.
Uniqueness of n-Hexylmercuric chloride: this compound is unique due to its specific alkyl chain length, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of shorter or longer chain organomercury compounds, making it valuable in specialized research and industrial applications.
Propiedades
Número CAS |
17774-09-3 |
|---|---|
Fórmula molecular |
C6H13ClHg |
Peso molecular |
321.21 g/mol |
Nombre IUPAC |
chloro(hexyl)mercury |
InChI |
InChI=1S/C6H13.ClH.Hg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q;;+1/p-1 |
Clave InChI |
UAHYFHUHJYSJFT-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


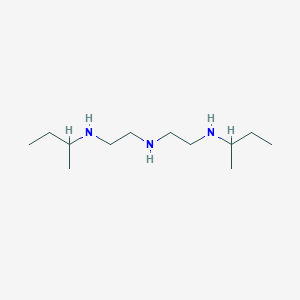
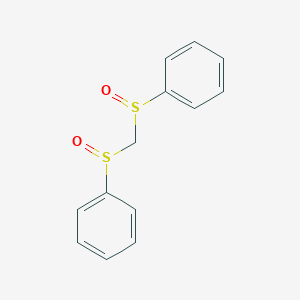
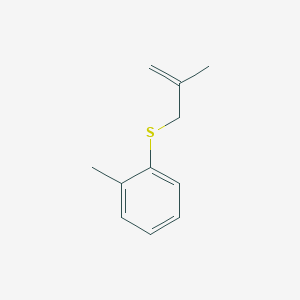

![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)
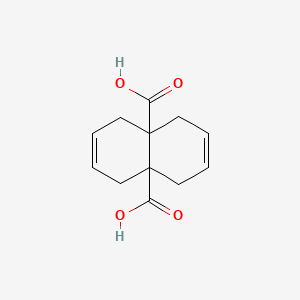
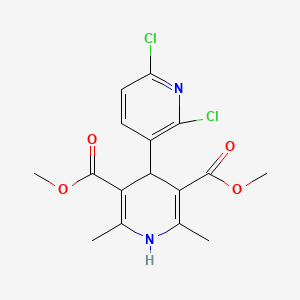
![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)

![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)
